N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
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Overview
Description
furanylcyclohexanecarboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring, a cyclohexane ring, and an amide functional group. The furan ring imparts aromaticity, while the amide group confers hydrogen bonding capability.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of furanylcyclohexanecarboxamide. Here are two common methods:
-
Amide Formation from Furan and Propargylamine
- Furan reacts with propargylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate) to form the amide.
- The reaction proceeds via nucleophilic attack of the furan oxygen on the propargyl carbon.
- The resulting product is furanylcyclohexanecarboxamide.
- !Reaction Scheme
-
Cyclohexanecarboxylic Acid Derivative Approach
- Starting with cyclohexanecarboxylic acid, the carboxylic acid group is activated (e.g., by converting it to an acid chloride or anhydride).
- The activated acid reacts with furan in the presence of a base or coupling agent (such as DCC or EDC) to form the amide.
- This method allows for the introduction of various substituents on the cyclohexane ring.
- !Reaction Scheme
b. Industrial Production
Industrial-scale production typically involves the second method due to its versatility and ease of scalability.
Chemical Reactions Analysis
Furanylcyclohexanecarboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Furanylcyclohexanecarboxamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Pesticide Development: Furan-containing compounds exhibit pesticidal properties.
Polymer Chemistry: Incorporation into polymers for specific properties.
Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.
Comparison with Similar Compounds
Furanylcyclohexanecarboxamide stands out due to its furan-cyclohexane hybrid structure. Similar compounds include furan derivatives, amides, and cyclohexanecarboxamides.
Properties
CAS No. |
62187-51-3 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2 |
InChI Key |
HFJSZWFSWUAZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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